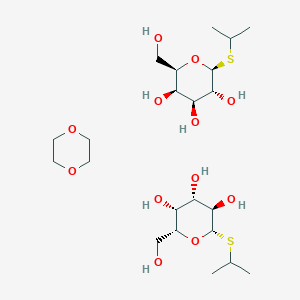
Isopropyl-b-D-thiogalactopyranoside, dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl-b-D-thiogalactopyranoside, also known as IPTG, is a molecular biology reagent used to induce gene expression in bacterial systems . It is a non-metabolizable galactose analog that induces the expression of the LAC operon . It is used in the stimulation of β-galactosidase in cellular systems in which dioxane would disrupt normal cell function .
Synthesis Analysis
A stock solution of IPTG is prepared by dissolving it in water with subsequent sterile filtration of the solution . It is a chemical analog of galactose that cannot be cleaved by β-galactosidase .Molecular Structure Analysis
The empirical formula of IPTG is C9H18O5S, and its molecular weight is 238.30 . The SMILES string representation of IPTG isCC(C)S[C@@H]1OC(CO)C@HC(O)[C@H]1O . Chemical Reactions Analysis
IPTG functions by binding to the lacI repressor and altering its conformation, which prevents the repression of the β-galactosidase coding gene lacZ . It induces the lac operon in E. coli by binding and inactivating the lac repressor .Physical And Chemical Properties Analysis
IPTG is a white to off-white powder . It has a melting point of 105-122 °C . It is soluble in water at a concentration of 50 mg/mL .Aplicaciones Científicas De Investigación
Gene Expression Induction in Bacterial Systems
Isopropyl β-D-thiogalactopyranoside (IPTG) is a widely used molecular biology reagent. It serves as an inducer for gene expression in bacterial systems, particularly in Escherichia coli (E. coli). Here’s how it works:
- Researchers use IPTG to study gene regulation, protein expression, and recombinant protein production .
Blue-White Selection in Cloning Procedures
IPTG plays a crucial role in cloning experiments. Specifically:
- Recombinant bacterial colonies containing lacZ fusion proteins turn blue due to β-galactosidase activity, while non-recombinant colonies remain white .
Storage and Handling
IPTG is a white to off-white powder, soluble in water. It has a melting point of 105°C and is stable at 2-8°C. Its chemical formula is C9H18O5S .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
IPTG is crucial for studying gene regulation, protein expression, and recombinant protein production, providing valuable insights into cellular and molecular biology research . It is commonly used in cloning procedures that require induction of β-galactosidase activity . It is used in conjunction with X-Gal or Bluo-Gal in blue-white selection of recombinant bacterial colonies that induce expression of the lac operon in Escherichia coli .
Propiedades
IUPAC Name |
1,4-dioxane;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H18O5S.C4H8O2/c2*1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9;1-2-6-4-3-5-1/h2*4-13H,3H2,1-2H3;1-4H2/t2*5-,6+,7+,8-,9+;/m11./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUMJNCJAWLIHU-ADRDRVNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O.CC(C)SC1C(C(C(C(O1)CO)O)O)O.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-b-D-thiogalactopyranoside, dioxane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

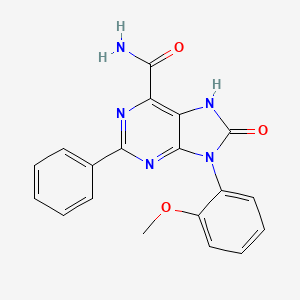

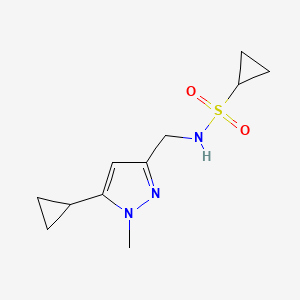
![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)
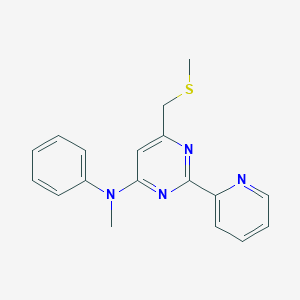
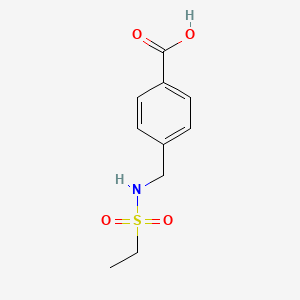

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)
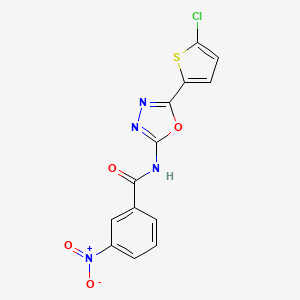
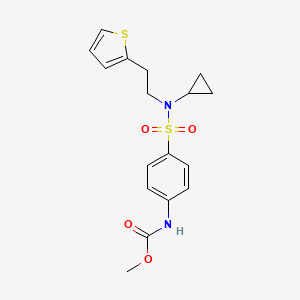
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)
![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)